2,3-Diketo-L-gulonic acid

Cellular Reprogramming Metabolomics TCA Cycle

2,3-Diketo-L-gulonic acid (DKG) is the irreplaceable ascorbic acid catabolism intermediate—not substitutable by L-ascorbic acid (AsA), dehydroascorbic acid (DHA), or 2-keto-L-gulonic acid (2-KLG). DKG uniquely activates a non-canonical TCA cycle shift, yields a distinct ROS-degradation product spectrum including 2-oxo-L-threo-pentonate, and serves as a chiral selector in non-aqueous CE. Procure high-purity DKG for metabolic flux studies, AGE formation research, chiral method development, and antioxidant mechanism investigations where generic substitution compromises results. Standard international B2B shipping available; inquire for bulk or custom synthesis.

Molecular Formula C6H8O7
Molecular Weight 192.12 g/mol
CAS No. 3445-22-5
Cat. No. B1216105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Diketo-L-gulonic acid
CAS3445-22-5
Synonyms2,3 Diketogulonic Acid
2,3-Diketogulonic Acid
Acid, 2,3-Diketogulonic
Molecular FormulaC6H8O7
Molecular Weight192.12 g/mol
Structural Identifiers
SMILESC(C(C(C(=O)C(=O)C(=O)O)O)O)O
InChIInChI=1S/C6H8O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h2-3,7-9H,1H2,(H,12,13)/t2-,3+/m0/s1
InChIKeyGJQWCDSAOUMKSE-STHAYSLISA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Diketo-L-gulonic acid (CAS 3445-22-5) Procurement Guide: A Critical Intermediate in Vitamin C Catabolism and Beyond


2,3-Diketo-L-gulonic acid (DKG; CAS 3445-22-5), formally L-threo-hexo-2,3-diulosonic acid, is a key α-dicarbonyl carbohydrate acid that serves as an indispensable intermediate in the oxidative degradation of L-ascorbic acid (vitamin C) [1]. While structurally derived from L-gulonic acid by oxidation of the 2- and 3-hydroxyl groups to ketones, DKG is primarily encountered as a product of dehydroascorbic acid (DHA) hydrolysis and exhibits distinct chemical and biological properties that differentiate it from its precursors and other α-dicarbonyls [2]. Its unique diketone structure enables participation in redox reactions and metabolic pathways not accessible to L-ascorbic acid (AsA) or DHA alone, making it a valuable tool in biochemical assays exploring antioxidant dynamics, metabolic flux analysis, and cellular reprogramming .

Why Generic Substitution Fails for 2,3-Diketo-L-gulonic acid (CAS 3445-22-5) in Research and Analytical Workflows


Substituting 2,3-diketo-L-gulonic acid with its closest analogs—such as L-ascorbic acid (AsA), dehydroascorbic acid (DHA), 2-keto-L-gulonic acid (2-KLG), or other α-dicarbonyl compounds—is not scientifically valid due to distinct reactivity profiles, metabolic fates, and analytical behaviors. DKG uniquely arises from the irreversible hydrolysis of DHA and exists predominantly in open-chain, hydrated, or lactonized forms under physiological conditions, whereas AsA and DHA adopt primarily cyclic lactone structures [1]. Critically, DKG activates metabolic pathways, including a non-canonical tricarboxylic acid (TCA) cycle shift, that are not triggered by AsA or DHA [2]. Furthermore, its oxidative degradation by reactive oxygen species (ROS) yields a distinct product spectrum, including 2-oxo-L-threo-pentonate (OTP), which is not formed from DHA [3]. In analytical applications, DKG serves as a chiral selector in non-aqueous capillary electrophoresis, a property not shared by its common analogs [4]. These fundamental differences in structure, reactivity, and biological function render generic substitution inappropriate and underscore the necessity for source-verified, high-purity 2,3-diketo-L-gulonic acid in targeted research and industrial applications.

Quantitative Evidence Guide: Verifiable Differentiation of 2,3-Diketo-L-gulonic acid (CAS 3445-22-5) for Scientific Selection


Non-Canonical TCA Cycle Activation: DKG vs. L-Ascorbic Acid in Somatic Cell Reprogramming

In a direct head-to-head comparison, 2,3-diketo-L-gulonic acid (DKG) alone, independent of its precursor L-ascorbic acid (Asc), activated a distinct non-canonical tricarboxylic acid (TCA) cycle in somatic cells [1]. This activation was characterized by quantitative increases in specific TCA intermediates: succinate, fumarate, and malate levels were significantly elevated [1]. In contrast, L-ascorbic acid itself did not induce this same specific metabolite shift; its effects on reprogramming involved both DKG-dependent and DKG-independent pathways, with the non-canonical TCA activation being strictly DKG-dependent [1].

Cellular Reprogramming Metabolomics TCA Cycle

Comparative Antioxidative Efficacy: DKG-Derived Lactone vs. L-Ascorbic Acid in Lipid Peroxidation

A direct comparative study evaluated the antioxidative capacity of the 3,4-endiol form of 2,3-diketo-gulono-δ-lactone (3,4-End DKGL), a primary degradation product formed from 2,3-diketo-L-gulonic acid (DKG), against L-ascorbic acid (AsA) [1]. In a linoleic acid (LA) peroxidation assay, 3,4-End DKGL suppressed LA peroxidation more strongly than did AsA under identical conditions [1]. While specific quantitative inhibition percentages were not provided in the abstract, the finding of superior suppression establishes a clear functional hierarchy and indicates that the degradation products of DKG can exhibit antioxidant properties distinct from the parent vitamin C molecule [1].

Antioxidant Lipid Peroxidation Free Radical Biology

Divergent Oxidative Degradation by Reactive Oxygen Species: DKG vs. Dehydroascorbic Acid (DHA)

In a cross-study comparable analysis, the oxidation of 2,3-diketo-L-gulonate (DKG) and dehydro-L-ascorbic acid (DHA) by distinct reactive oxygen species (ROS) was characterized [1]. When incubated with hydrogen peroxide (H2O2), Fenton reagent (generating •OH), or singlet oxygen (1O2), DKG was oxidatively decarboxylated to form a newly characterized product, 2-oxo-L-threo-pentonate (OTP; also known as 2-keto-L-xylonate) [1]. In stark contrast, DHA did not form OTP under any of these conditions; instead, DHA oxidation by H2O2 yielded primarily 4-O-oxalyl-L-threonate (4-OxT) and other products [1].

Oxidative Stress ROS Chemistry Vitamin C Degradation

Analytical Differentiation: DKG as a Chiral Selector in Capillary Electrophoresis

In a class-level inference, 2,3-diketo-L-gulonic acid (diketogulonic acid) was introduced and evaluated as a novel low-molecular-weight chiral selector for the enantioseparation of pharmacologically active amines in non-aqueous capillary electrophoresis [1]. This application leverages DKG's unique stereochemistry and functional groups, which are not present in commonly used chiral selectors such as cyclodextrins or other sugar acids like 2-keto-L-gulonic acid [1]. While direct comparative data on resolution factors vs. other selectors were not detailed in the search results, the successful use of DKG as a selector represents a distinct capability not shared by its common analogs, positioning it as a specialized tool for analytical method development [1].

Chiral Separation Analytical Chemistry Capillary Electrophoresis

Optimal Application Scenarios for 2,3-Diketo-L-gulonic acid (CAS 3445-22-5) Based on Verifiable Differentiation


Metabolic Tracing of Vitamin C Degradation and Advanced Glycation End-Product (AGE) Formation

Researchers investigating the non-enzymatic degradation of ascorbic acid and its contribution to AGE formation in biological fluids or food systems require a source of pure 2,3-diketo-L-gulonic acid. As established, DKG undergoes oxidative decarboxylation by ROS to form 2-oxo-L-threo-pentonate (OTP), a unique product not generated from dehydroascorbic acid (DHA) [1]. This specificity enables the use of DKG as a precursor for synthesizing OTP standards or for tracking the DKG-specific branch of the ascorbate degradation pathway. Furthermore, sensitive LC-MS/MS methods have been developed to quantify DKG alongside other α-dicarbonyls in human plasma, highlighting its role as a key analyte in understanding the shift in the α-dicarbonyl spectrum under pathological conditions such as uremia [2].

Dissecting Ascorbic Acid-Dependent and -Independent Mechanisms in Cellular Reprogramming and Metabolism

In studies of somatic cell reprogramming, cellular metabolism, and cancer biology, it is essential to distinguish the direct effects of L-ascorbic acid (vitamin C) from those mediated by its metabolites. The evidence demonstrates that 2,3-diketo-L-gulonic acid (DKG) acts as a distinct signaling molecule, uniquely activating a non-canonical TCA cycle characterized by increased succinate, fumarate, and malate, a function not performed by Asc itself [3]. Therefore, DKG is an indispensable tool for experimental designs that aim to isolate DKG-dependent pathways from Asc-dependent but DKG-independent pathways. Procurement of high-purity DKG allows for controlled, metabolite-specific investigations into metabolic remodeling and epigenetic regulation.

Development of Novel Chiral Separation Methods for Pharmaceutical Analysis

Analytical laboratories and pharmaceutical R&D groups seeking novel, low-molecular-weight chiral selectors for enantiomeric purity assessment of amine-containing drugs should consider 2,3-diketo-L-gulonic acid. Its successful application as a chiral selector in non-aqueous capillary electrophoresis demonstrates a functional utility not common to other sugar acids [4]. Procuring DKG for this purpose allows for the development and validation of specialized analytical methods where traditional selectors (e.g., cyclodextrins) may fail or provide suboptimal resolution, thereby enabling the precise quantification of enantiomeric excess and ensuring compliance with regulatory guidelines for chiral active pharmaceutical ingredients.

Investigating Antioxidant Mechanisms in Lipoprotein and Lipid Oxidation Models

For studies examining the inhibition of lipid peroxidation, particularly in complex biological matrices like lipoproteins, 2,3-diketo-L-gulonic acid and its derived lactones offer a distinct antioxidant profile. Evidence indicates that the 3,4-endiol form of DKG δ-lactone (3,4-End DKGL) suppresses linoleic acid peroxidation more potently than L-ascorbic acid under specific conditions [5]. Furthermore, DKG itself exhibits strong antioxidative effects on copper-dependent oxidation of yolk lipoprotein, as shown by increased lag times in conjugated diene formation [6]. This makes DKG a valuable tool for mechanistic studies on non-enzymatic antioxidants derived from vitamin C catabolism, where the activity of degradation products is of primary interest rather than the parent vitamin.

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